(2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
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Description
(2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C19H18O7S and its molecular weight is 390.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis of trans-1,2-Disubstituted Epoxides
Research by Tewari, Awasthi, and Chaturvedi (1980) explored the synthesis of trans-1,2-disubstituted epoxides using a semi-stabilized sulfonium ylide, which relates to the chemical structure of interest. This work demonstrates the compound's utility in synthetic organic chemistry, particularly in the generation of epoxides from substituted benzaldehydes, furfural, and benzylideneacetophenone, showcasing its versatility as a synthetic intermediate R. S. Tewari, A. Awasthi, S. C. Chaturvedi, 1980.
Microbial Metabolism of Methanesulfonic Acid
Kelly and Murrell (1999) discussed the microbial metabolism of methanesulfonic acid, highlighting the biological degradation and utilization pathways of sulfonate compounds. This research indicates the environmental and biotechnological significance of such compounds in sulfur cycling and their potential use in bioremediation strategies D. Kelly, J. Murrell, 1999.
Inhibitory Properties on Carbonic Anhydrase
Akbaba et al. (2014) investigated the carbonic anhydrase inhibitory effects of novel sulfonamide derivatives, demonstrating the compound's relevance in medicinal chemistry. These findings contribute to the understanding of the compound's potential therapeutic applications, especially in the design of inhibitors for enzymatic targets Yusuf Akbaba, Akın Akıncıoğlu, Hülya Göçer, S. Göksu, I. Gülçin, C. Supuran, 2014.
Synthesis of Benzisoxazole Derivatives
Arava et al. (2007) described a novel base-catalyzed rearrangement process for sultone oximes leading to the synthesis of 1,2-benzisoxazole-3-methane sulfonate derivatives. This work underscores the compound's utility in synthesizing structurally diverse molecules, particularly in pharmaceutical synthesis and organic chemistry V. Arava, Udaya Bhaskara Rao Siripalli, V. Nadkarni, Rajendiran Chinnapillai, 2007.
properties
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7S/c1-11-7-13(26-27(4,21)22)10-16-18(11)19(20)17(25-16)9-12-5-6-14(23-2)15(8-12)24-3/h5-10H,1-4H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVFTVICDIHOMA-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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